1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Overview
Scientific Research Applications
Chemical Synthesis and Modifications
1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene serves as a precursor in chemical synthesis, particularly in the formation of complex organic compounds. For instance, it's used in the generation of various phenyllithium compounds through treatments with different agents, contributing to the synthesis of naphthalenes and naphthols. This demonstrates its versatility in organic synthesis and the creation of complex molecular structures (Schlosser & Castagnetti, 2001).
Radiopharmaceutical Applications
This compound is also instrumental in the field of radiopharmaceuticals. Its derivatives are synthesized for potential use as bifunctional labeling agents in medical imaging. This application underscores the importance of such compounds in advancing medical diagnostics and imaging technologies (Namolingam et al., 2001).
Study of Molecular Conformations
Research also extends to understanding the molecular conformations of such compounds. This is critical for grasping how the compound’s structure impacts its reactivity and interaction with other molecules, thereby influencing its applications in various chemical reactions and processes (Okazaki et al., 1989).
Analysis of Intermolecular Interactions
Detailed structural analyses of bromo- and bromomethyl-substituted benzenes, including derivatives of this compound, shed light on their intermolecular interactions. Such studies are crucial for understanding the packing motifs and potential applications in material science and molecular engineering (Jones et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHRABWQLONJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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